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Introduction

PatMaN (Pattern Matching with Nucleotide alphabet) is a powerful and efficient command-line
tool designed for the rapid alignment of numerous short nucleotide sequences against large-
scale databases, such as whole genomes.[1][2][3][4][5] Its core strength lies in its ability to
perform exhaustive searches for short DNA patterns, allowing for a predefined number of
mismatches and gaps. This makes it an invaluable tool for a wide range of applications in
genomics research and drug development, including the identification of transcription factor
binding sites, miRNA target prediction, and microarray probe mapping.

This technical guide provides an in-depth overview of PatMaN, its underlying algorithm,
practical applications, and a detailed workflow for its use in genomics research.

Core Concepts and Algorithm

PatMaN employs a non-deterministic automata matching algorithm built upon a keyword tree of
the query sequences. This approach, rooted in the Aho-Corasick algorithm, allows for the
simultaneous search of a large number of patterns. The search time for perfect matches is
remarkably short, though it increases exponentially with the number of permitted edits
(mismatches and gaps).

The fundamental logic of the PatMaN algorithm can be visualized as follows:
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PatMaN's core algorithmic workflow.

Data Presentation: Performance Metrics

The performance of PatMaN is influenced by the number of allowed edits (mismatches and
gaps). The following table summarizes the performance of PatMaN in aligning Affymetrix
HGU95-A microarray probes and Bonobo Solexa GAIll data against chimpanzee chromosome
22, as detailed in the original publication.
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Dataset Edits Gaps Run Time Hits
HGU95-Aprobes 0 0 Om 13.31s 93,225
HGU95-A probes 1 0 1m 51.87s 327,028
HGU95-Aprobes 1 1 3m 36.92s 496,296
HGU95-A probes 2 1 1h 21m 59s 1,843,008

Bonobo Solexa
GAIl data

2 12h 58m 50s 14.3 x 10°

Benchmarking
was performed
ona2.2 GHz
workstation with
approximately
260 MB of RAM
usage for the
HGU95-A
probes, and on a
1.8 GHz
workstation with
8.6 GB of RAM
for the Bonobo
Solexa GAll

data.

Experimental Protocols and Workflows

PatMaN's versatility allows it to be integrated into various genomics research workflows. Below
are detailed protocols for two common applications: identifying transcription factor binding sites
(TFBS) and predicting microRNA (miRNA) targets.

Workflow for Transcription Factor Binding Site (TFBS)
Identification
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This workflow outlines the steps to identify potential TFBS for a known transcription factor motif
in a set of promoter sequences.
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1. Data Preparation

(Promoter Sequences (FASTA)) (TF Motif (FASTA))

2. PatMaN Execution

patman -P motif.fa -D promoters.fa -e 1 -g 0 > results.txt

3. Dpwnstream Analysis

(Convert to BED format

(Vlsuallze in Genome Browser (e.g., IGV)) \—b( )

4. Biological Interpretation

( )
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1. Data Preparation

(3' UTR Sequences (FASTA)) (miRNA Seed Sequence (FASTA))

2. PatMalN Execution

patman -P mirna_seed.fa -D 3utrs.fa -e 0 -g 0 > potential_targets.txt

3. Filtering & Validation

(Filter by Seed Complementarity)

'

Conservation Analysis

'

Experimental Validation
(e.g., Luciferase Assay)

4. Functional Analysis

( )
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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